4-(dimethylsulfamoyl)-N-{[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide
Description
4-(dimethylsulfamoyl)-N-{[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a benzamide core, an oxadiazole ring, and a dimethylsulfamoyl group, contributing to its unique chemical properties and reactivity.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O5S2/c1-14-5-4-6-16(11-14)23-18(27)13-32-21-25-24-19(31-21)12-22-20(28)15-7-9-17(10-8-15)33(29,30)26(2)3/h4-11H,12-13H2,1-3H3,(H,22,28)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMJWZJSPUPIQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-{[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide typically involves multiple steps, including the formation of the oxadiazole ring, the introduction of the sulfanyl group, and the final coupling with the benzamide moiety. Common reagents used in these reactions include thionyl chloride, dimethylamine, and various coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-{[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are typical.
Substitution: Halogenating agents, nucleophiles, or electrophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of nitro groups results in amines.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-{[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-{[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-(dimethylsulfamoyl)-N-{[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide
- 4-(dimethylsulfamoyl)-N-{[5-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide
Uniqueness
The uniqueness of 4-(dimethylsulfamoyl)-N-{[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide lies in its specific substitution pattern and the presence of the oxadiazole ring, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
4-(dimethylsulfamoyl)-N-{[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide (CAS Number: 903272-28-6) is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanism of action, efficacy in various biological systems, and associated case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 339.4 g/mol. The structure includes a dimethylsulfamoyl group and an oxadiazole moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H21N3O4S |
| Molecular Weight | 339.4 g/mol |
| CAS Number | 903272-28-6 |
The compound's biological activity is primarily attributed to its ability to inhibit specific enzyme pathways and interact with various cellular targets. Preliminary studies suggest that it may function as an inhibitor of carbonic anhydrase (CA), an enzyme involved in regulating pH and fluid balance in biological systems. Inhibition of CA can lead to therapeutic effects in conditions such as glaucoma and edema.
In vitro Studies
Recent research has demonstrated that derivatives of compounds similar to this compound exhibit significant inhibition of human carbonic anhydrase isoforms (hCA I and hCA II). For example, compounds with structural similarities showed IC50 values ranging from 0.033 to 0.14 µM for hCA I and 0.030 to 0.11 µM for hCA II .
Cytotoxicity and Efficacy
In studies involving B16F10 murine melanoma cells, various analogs were tested for cytotoxic effects. Compounds similar to the target molecule showed potent inhibitory activities against cellular tyrosinase, which is involved in melanin synthesis. Notably, some analogs did not exhibit cytotoxicity at concentrations below 20 µM, indicating a favorable therapeutic window .
Case Studies
- Carbonic Anhydrase Inhibition : A study on phenolic derivatives indicated that similar compounds effectively inhibited tumor-associated carbonic anhydrases (hCA IX and XII) with Ki values ranging from 2.8 to 431 nM . This suggests the potential application of the target compound in cancer therapy.
- Melanogenesis Inhibition : Research on tyrosinase inhibitors revealed that certain analogs could significantly reduce melanin production in B16F10 cells without causing cell death at low concentrations . This highlights the potential use of the compound in treating hyperpigmentation disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
